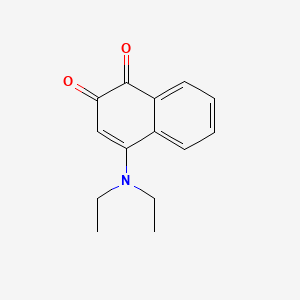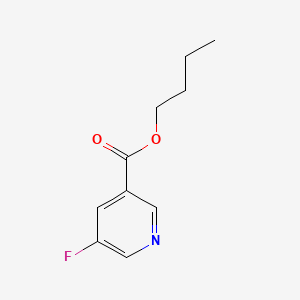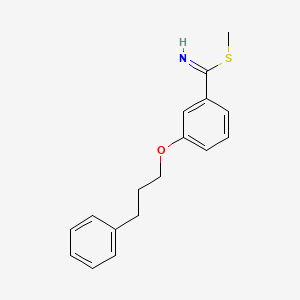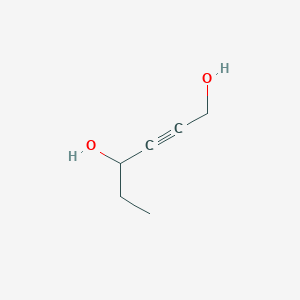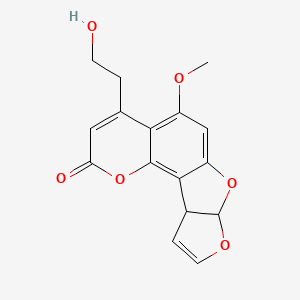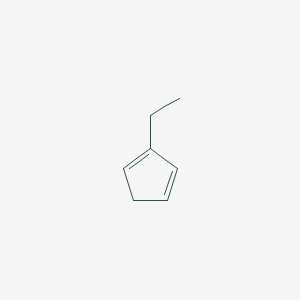
1,3-Cyclopentadiene, 2-ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 2-ethyl is an organic compound with the molecular formula C₇H₁₀. It is a derivative of cyclopentadiene, where an ethyl group is attached to the second carbon of the cyclopentadiene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 2-ethyl can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of an ethyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic dehydrogenation of ethylcyclopentane. This process uses a metal catalyst, such as platinum or palladium, under high temperatures to remove hydrogen atoms and form the desired cyclopentadiene derivative .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 2-ethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclopentadiene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce ethylcyclopentane. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 2-ethyl has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of metallocenes, which are important catalysts in organic transformations
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its use in drug development and delivery systems
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 2-ethyl involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction forms a six-membered ring by combining a diene (this compound) with a dienophile. The reaction proceeds through a concerted mechanism, where the electrons are redistributed to form new sigma bonds, resulting in the formation of a cyclohexene derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentadiene: The parent compound without the ethyl group.
2-Methyl-1,3-cyclopentadiene: A similar compound with a methyl group instead of an ethyl group.
1,2-Disubstituted Cyclopentadienes: Compounds with two substituents on the cyclopentadiene ring
Uniqueness
1,3-Cyclopentadiene, 2-ethyl is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives and exploring new chemical transformations .
Eigenschaften
CAS-Nummer |
22516-12-7 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
CBQAACXHLISDSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



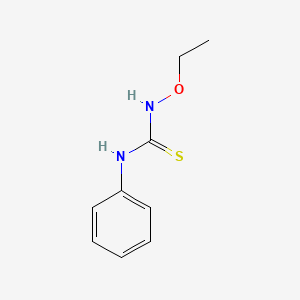

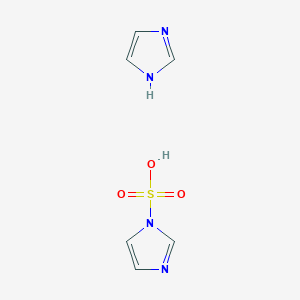
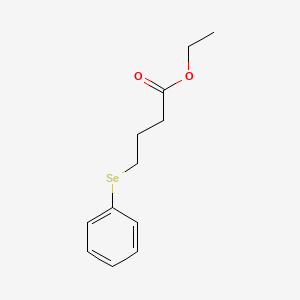
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)
